2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid
Description
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(7-10(12)13)17(14,15)9-5-3-8(16-2)4-6-9/h3-6H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGHWDMNPUHFBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with methylamine, followed by the addition of chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Sulfonyl Group
The sulfonyl moiety participates in:
-
Nucleophilic substitutions : Reacts with amines or alcohols under basic conditions to form sulfonamides or sulfonate esters.
-
Reduction resistance : Unlike thioethers, the sulfonyl group is stable toward common reducing agents like NaBH₄ ( ).
Methylamino Group
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives.
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Alkylation : Forms quaternary ammonium salts when treated with alkyl halides ( ).
Acetic Acid Moiety
-
Esterification : Converts to methyl or ethyl esters using methanol/ethanol in the presence of H₂SO₄.
-
Salt formation : Reacts with bases like NaOH to form water-soluble sodium salts ( ).
Oxidation of Thio Precursors
| Reaction Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thio → Sulfonyl oxidation | 30% H₂O₂ in acetic acid, 25°C | 2-[(4-methoxyphenyl)sulfonyl] intermediate | 85–92% |
Esterification of Carboxylic Acid
| Substrate | Reagents | Product | Notes |
|---|---|---|---|
| 2-[(4-MPSM)amino]acetic acid | MeOH, H₂SO₄, reflux | Methyl 2-[(4-MPSM)amino]acetate | Rf = 0.5 (EtOAc/MeOH 4:1) |
Acidity and pKa Analysis
The compound’s acidity is governed by its sulfonamide and carboxylic acid groups. Comparative pKa values from analogous structures include:
| Compound | Functional Group | pKa | Source |
|---|---|---|---|
| 2-Furansulfonamide (4-methoxy) | Sulfonamide | 6.32 | |
| Acetic acid | Carboxylic acid | 4.76 |
This data suggests the carboxylic acid group (pKa ~2.8–3.5) is more acidic than the sulfonamide (pKa ~6.3), directing reactivity toward base-catalyzed deprotonation at the acid moiety ( ).
Stability and Degradation
Scientific Research Applications
Therapeutic Applications
1. Anti-inflammatory Properties
The compound has been identified as having significant anti-inflammatory effects. Research indicates that it can inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in the inflammatory response associated with conditions such as rheumatoid arthritis and psoriasis. The (+) enantiomer of this compound is noted for its ability to ameliorate experimental arthritis by blocking TNF-α production from human rheumatoid synovial cells .
Case Study: Psoriasis Treatment
- Study Design: An accelerated program was initiated to evaluate the efficacy of this compound in treating psoriasis.
- Findings: The compound demonstrated a reduction in psoriasis symptoms in clinical trials, suggesting its potential as a novel oral immunomodulator .
2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Efficacy
- Study Design: A series of derivatives were synthesized and tested for their antimicrobial properties.
- Findings: Certain derivatives exhibited potent activity comparable to standard antibiotics, reducing bacterial burden in skin wound models by over 90% .
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Modifications to the methoxy and sulfonamide groups have been shown to enhance both anti-inflammatory and antimicrobial activities.
Table: Structure-Activity Relationship of Derivatives
| Derivative | Activity | Remarks |
|---|---|---|
| 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid | Moderate anti-inflammatory | Effective against TNF-α production |
| N-(4-methoxyphenyl)sulfonyl-2,5-dimethylanilino]acetic acid | High antimicrobial | Effective against MRSA |
| 4-Acetylaminoisoindoline derivative | Strong anti-inflammatory | Promising results in arthritis models |
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(N-(4-Methoxyphenyl)sulfamoyl)acetic acid
- Structure: Features a sulfamoyl (-SO₂NH-) group instead of a sulfonyl-methylamino (-SO₂N(CH₃)-) moiety.
- Synthesis: Prepared via hydrolysis of ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate, yielding 82% as a white solid (mp 166–168°C). Key spectroscopic ¹H NMR: δ 3.70 (s, CH₂), 3.73 (s, OCH₃), aromatic protons at 6.90–7.17 ppm . HRMS: [M-H]⁻ at m/z 246.0381 (C₉H₁₁NO₅S) .
- Key Differences : The absence of a methyl group on the sulfonamide nitrogen reduces steric hindrance compared to the target compound.
2-[[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl]acetic acid
- Structure: Contains a pyridine ring substituted with cyano, 4-methoxyphenyl, and phenyl groups, linked via a sulfanyl (-S-) bridge to acetic acid.
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid
- Structure : Incorporates a methoxyethanesulfonyl group on the phenyl ring.
- Physicochemical Properties : Molecular weight 258.3 g/mol (C₁₁H₁₄O₅S). This compound highlights the impact of alkoxy-sulfonyl substituents on solubility and bioavailability .
Functional Analogues: Furoquinolinyl and Oxadiazole Derivatives
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid
- Synthesis: Produced via a multicomponent reaction (8-hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum’s acid) in 68% yield.
- Characterization: ¹H/¹³C NMR: Key signals include δ 8.95–7.17 ppm (aromatic protons) and δ 171.99 (C=O) . HRMS: [M+H]⁺ at m/z 334.1074 (C₂₀H₁₅NO₄) .
- Applications: Furoquinoline derivatives are explored for their antitumor and antimicrobial activities .
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid
- Structure : Contains an oxadiazole ring linked to acetic acid.
- Applications : Used in drug discovery for its heterocyclic scaffold, which enhances metabolic stability .
2-(4-Methoxyphenyl)acetic acid
- Role: A plasma metabolite with high sensitivity and specificity as a biomarker for non-small cell lung cancer (NSCLC) .
Thiazolidinone Derivatives (e.g., Compound 3d in )
Biological Activity
2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid, a compound featuring a sulfonyl group and a methoxyphenyl moiety, has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNOS
- Molecular Weight : Approximately 273.31 g/mol
- Functional Groups : Methoxy group, sulfonamide, and acetic acid derivative.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites in enzymes, inhibiting their activity.
- Receptor Modulation : The methoxyphenyl ring may interact with hydrophobic pockets in proteins or receptors, influencing their function and signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies showed that related sulfonamide derivatives demonstrated significant inhibition against various bacterial strains, suggesting a potential application in treating infections .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory effects. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines, thus providing a basis for its use in inflammatory diseases .
Anticancer Potential
Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. The IC values observed were indicative of its potential as an anticancer drug .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a notable study, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC value of approximately 125 µM, showcasing its potential as a therapeutic agent. Further investigations revealed that the presence of the methoxy group significantly enhanced its cytotoxicity compared to similar compounds lacking this modification .
Q & A
What are the optimal synthetic routes for 2-[(4-Methoxyphenyl)sulfonyl-methylamino]acetic acid?
Basic Research Question
The compound is synthesized via hydrolysis of ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate under basic conditions, yielding 82% of the target acid. Key steps include:
- Reagents : Ethyl ester precursor, aqueous sodium hydroxide for hydrolysis, and acidification for neutralization.
- Conditions : Reaction completion is monitored via TLC or HPLC. The product is isolated as a white solid (mp 166–168°C) and characterized by H NMR and HRMS .
Methodological Note : Optimize reaction time and temperature to minimize byproducts. Purification via recrystallization or column chromatography enhances purity.
Which analytical techniques are critical for characterizing this compound?
Basic Research Question
Rigorous characterization employs:
- H NMR : Peaks at δ 3.70 (s, 2H, CH), 3.73 (s, 3H, OCH), and aromatic protons (δ 6.90–7.17) confirm structure .
- HRMS : [M-H] at m/z 246.0381 (calculated: 245.0358) validates molecular composition .
- Melting Point : Sharp mp (166–168°C) indicates purity.
Methodological Note : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH). Cross-validate with IR spectroscopy for sulfonamide functional groups.
How can this compound serve as a precursor for bioactive sulfonamide derivatives?
Advanced Research Question
The sulfonamide moiety enables diverse derivatization for drug discovery:
- Condensation Reactions : React with aldehydes (e.g., 2,6-dimethoxy-4-hydroxybenzaldehyde) to form ethenesulfonamide analogues. Example: (E)-N-aryl-2-arylethenesulfonamides show potential as kinase inhibitors .
- Structural Modifications : Introduce substituents at the methoxy or sulfamoyl groups to tune pharmacokinetics (e.g., solubility, bioavailability).
Methodological Note : Screen derivatives using in vitro assays (e.g., enzyme inhibition) and correlate substituent effects with activity via QSAR modeling.
How can reaction parameters be optimized to improve yield and purity?
Advanced Research Question
Key variables for optimization:
- Hydrolysis Conditions : Adjust NaOH concentration and temperature to balance reaction rate and ester stability.
- Acidification : Use controlled HCl addition to precipitate the product while avoiding decomposition.
- Purification : Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate) for high-resolution separation of polar byproducts .
Data Contradiction Analysis : If yields drop below 80%, assess ester precursor purity or side reactions (e.g., sulfonamide oxidation).
What strategies address solubility challenges in biological assays?
Advanced Research Question
While the free acid form has limited aqueous solubility, consider:
- Salt Formation : Convert to sodium or potassium salts (common for carboxylic acids) to enhance solubility.
- Co-solvents : Use DMSO (≤10% v/v) for in vitro studies, as demonstrated for structurally related metabolites .
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with intracellular hydrolysis releasing the active form.
How does the sulfonamide group influence electronic properties and reactivity?
Advanced Research Question
The sulfonamide group:
- Electron-Withdrawing Effects : Stabilizes adjacent CH via resonance, altering pKa of the carboxylic acid (critical for ionization in physiological conditions).
- Hydrogen Bonding : The NH group participates in H-bonding with target proteins, enhancing binding affinity in enzyme inhibition studies .
Methodological Note : Computational studies (DFT, molecular docking) can predict electronic effects and guide rational design of derivatives.
What are the contradictions in reported bioactivity data for structural analogs?
Advanced Research Question
Discrepancies arise in biomarker specificity:
- Example : 2-(4-Methoxyphenyl)acetic acid (a structural analog) shows high specificity for NSCLC diagnosis , but sulfonamide derivatives may exhibit off-target effects due to broader protein interactions.
Resolution Strategy : Validate target engagement via competitive binding assays (e.g., SPR, ITC) and cross-reference with transcriptomic/proteomic datasets.
How to design SAR studies for sulfonamide-based therapeutics?
Advanced Research Question
Structure-Activity Relationship (SAR) frameworks require:
- Core Modifications : Vary substituents on the phenyl ring (e.g., halogens, alkyl groups) to assess steric/electronic impacts.
- Functional Group Additions : Introduce amino or hydroxyl groups to enhance hydrogen-bonding capacity.
- In Silico Screening : Use molecular dynamics to simulate binding modes and prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
